2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Overview
Description
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl- is a natural product found in Helenium amarum var. amarum, Helenium bigelovii, and Helenium autumnale with data available.
Scientific Research Applications
Natural Product Isolation
The compound is identified as part of a natural product isolated from Helenium amarum. This natural product, known as tenulin, exhibits distinct molecular interactions in its crystalline form, particularly involving hydrogen bonding. This demonstrates the compound's potential in the study of molecular structures and interactions (Knight et al., 2013).
Antioxidant Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activity. This research suggests that certain derivatives show high antioxidant activity, making them promising candidates for further pharmacological screening, particularly in the context of antioxidant properties (Demchenko et al., 2021).
Enzymatic Degradation Studies
The compound is relevant in studies involving enzymatic degradation of alicyclic compounds. Specifically, research on cyclohexane-1,2-dione hydrolase from denitrifying Azoarcus sp. shows the enzyme's role in degrading similar cyclic compounds, which is significant for understanding microbial degradation pathways (Steinbach et al., 2011).
Synthesis and Physical Properties
Studies on the synthesis of cyclopent(a)azulenes and related compounds provide insights into the compound's chemical properties and potential applications in chemical synthesis and material science (Yasunami et al., 1993).
Medicinal Chemistry
The compound's structure is involved in the synthesis of potential Substance P antagonists, indicating its relevance in medicinal chemistry and drug discovery (Rogiers et al., 2001).
properties
IUPAC Name |
13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIULSUYTFOEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874954 | |
Record name | TENULIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19202-92-7 | |
Record name | TENULIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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